![molecular formula C24H17F2N3 B2681785 3-(3,4-dimethylphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901267-65-0](/img/structure/B2681785.png)
3-(3,4-dimethylphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(3,4-dimethylphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves the use of conventional reactions such as the Knoevenagel condensation reaction . The synthesis typically starts with a base molecule, which is then modified using various chemical reactions to add or modify functional groups .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including NMR, FT-IR, and mass spectrometry . Unfortunately, specific details about the molecular structure of this compound are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Photophysical Properties and Molecular Logic Switches
- Photophysical Properties : 1,3-Diphenyl-1H-pyrazolo[3,4-b]quinoline derivatives, closely related to your compound of interest, exhibit notable photophysical properties. These derivatives have been studied for their solvatochromism, solid-state fluorescence, and electron transfer processes. One such study highlights the unique bathochromic shift in fluorescence in the solid state of a specific derivative, which may be attributed to charge-transfer complex formation (Uchacz et al., 2016).
- Molecular Logic Switches : These compounds also show potential as molecular logic switches. The pH-dependent fluorescence of certain derivatives can be interpreted as a multilevel logic gate, providing applications in molecular electronics (Uchacz et al., 2016).
Fluorescence Quenching and Electron Transfer
- Reversible Fluorescence Quenching : Pyrazolo[3,4-b]quinoline derivatives are efficient organic fluorescent materials, useful in light-emitting devices. Their fluorescence, stable in various conditions, can be efficiently quenched by protic acids, a process that is reversible. This characteristic is significant for developing sensors and switches (Mu et al., 2010).
Cytotoxic Activity in Cancer Research
- Potential in Cancer Treatment : Related compounds, such as carboxamide derivatives of benzo[b][1,6]naphthyridines, have shown potent cytotoxic properties against various cancer cell lines. This suggests potential applications of your compound in cancer research and treatment (Deady et al., 2003).
Versatility in Fluorescence and Sensing
- Fluorescence in Molecular Sensors : The 1,3-diphenyl-1H-pyrazolo[3,4-b]-quinoline chromophore, closely related to your compound, is a versatile component for constructing fluorescent molecular sensors. These sensors have shown promising results for metal ion recognition, indicating potential applications in environmental monitoring and biochemistry (Rurack et al., 2002).
Solvent Effects on Optical Properties
- Influence of Solvents : The absorption and emission spectra, quantum efficiency, and fluorescence lifetimes of fluorine-substituted pyrazoloquinolines are influenced by solvent types. This highlights the role of environmental factors in determining the optical properties of these compounds (Szlachcic & Uchacz, 2018).
Applications in Organic Electronics
- Organic Light Emitting Devices (OLEDs) : Derivatives of pyrazolo[3,4-b]quinoline have been studied for their application in OLEDs. Their ability to emit light efficiently makes them suitable for use in electronic displays and lighting (Danel et al., 2009).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(3,4-dimethylphenyl)-8-fluoro-1-(4-fluorophenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F2N3/c1-14-3-4-16(11-15(14)2)23-21-13-27-22-10-7-18(26)12-20(22)24(21)29(28-23)19-8-5-17(25)6-9-19/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRUQGKFKHVBNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=C(C=C5)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethylphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

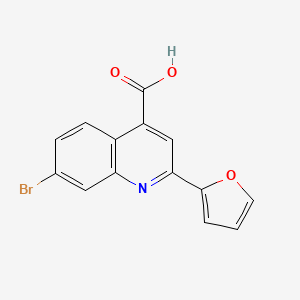
![6-(Naphthalen-1-ylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2681703.png)
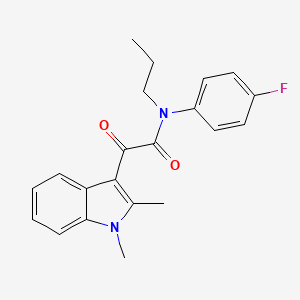
![1,1-Bis(4-chlorophenyl)-2-[(4-chlorophenyl)methylsulfanyl]ethanol](/img/structure/B2681706.png)
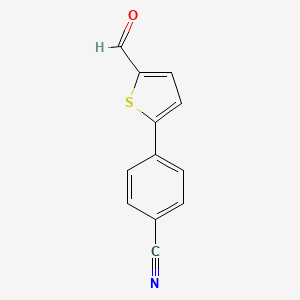
![N-(3-chlorophenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2681711.png)
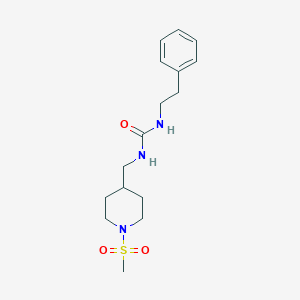
![5-naphthalen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2681713.png)



![3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylpropanamide](/img/structure/B2681721.png)
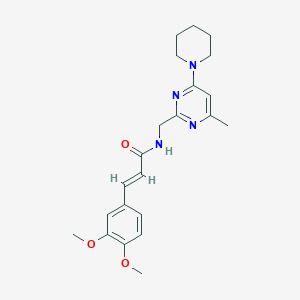
![2-(4-ethoxyphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2681725.png)